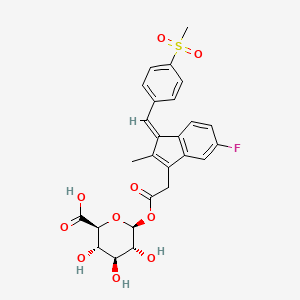
o-Phthalaldehyde-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Phthalaldehyde-d6, also known as orththis compound, is a deuterated form of o-phthalaldehyde. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for this compound is C8D6O2. It is a pale yellow solid that is commonly used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of o-Phthalaldehyde-d6 typically involves the deuteration of o-phthalaldehyde. One common method is the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification steps may include distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
o-Phthalaldehyde-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert it to phthalaldehyde alcohols.
Substitution: It can undergo nucleophilic substitution reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with primary amines in the presence of thiols are common, forming fluorescent isoindole derivatives.
Major Products
Oxidation: Phthalic acid.
Reduction: Phthalaldehyde alcohols.
Substitution: Isoindole derivatives.
Aplicaciones Científicas De Investigación
o-Phthalaldehyde-d6 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of o-Phthalaldehyde-d6 involves its reactivity with primary amines. It forms stable Schiff bases with amines, which can be further used in various analytical and synthetic applications . The compound’s antimicrobial activity is attributed to its ability to cross-link proteins and nucleic acids, disrupting cellular functions and leading to microbial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Glutaraldehyde: Another dialdehyde used as a disinfectant and fixative.
Formaldehyde: A simpler aldehyde used in various industrial applications.
Benzaldehyde: An aromatic aldehyde used in flavorings and fragrances.
Uniqueness
o-Phthalaldehyde-d6 is unique due to its deuterated nature, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the sensitivity and resolution of these analytical techniques, making it a valuable tool in research and industry .
Propiedades
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
